U0126 is a synthetic organic compound recognized as a potent and selective inhibitor of mitogen-activated protein kinase kinase (MAP kinase kinase, also known as MEK). Specifically, it targets both MEK1 and MEK2, inhibiting their activity and subsequently affecting the extracellular signal-regulated kinase (ERK) signaling pathway. U0126 has a molecular formula of C₁₈H₁₆N₆S₂ and a molecular weight of 380.48 g/mol. Its chemical structure features a unique arrangement that allows it to effectively inhibit kinase activity, making it a valuable tool in biological research .
U0126 has been extensively studied for its biological effects, particularly in the context of cancer research. It plays a significant role in modulating various cellular processes such as differentiation, cell growth, apoptosis, and autophagy. By inhibiting the MAPK signaling pathway, U0126 can influence cell survival and proliferation in cancer cells. Notably, it has demonstrated anti-tumor effects by inducing apoptosis in certain leukemic cells while also exhibiting anti-inflammatory properties . Furthermore, U0126 has been shown to inhibit AP-1 transcriptional activity, which is crucial for tumor progression and metastasis .
The synthesis of U0126 was first reported by W.J. Middleton in the late 1950s. The process involves several steps that lead to its final crystalline form. The compound can be synthesized through reactions involving appropriate precursors that yield the desired structural features essential for its biological activity . Detailed synthetic routes may vary but generally include steps for functional group modifications to achieve the final product with high purity.
U0126 is mainly utilized in research settings to investigate the MAPK signaling pathway's role in various biological processes and diseases. Its applications include:
Research indicates that U0126 interacts with multiple signaling pathways beyond just inhibiting MEK1/2. It has been shown to affect pathways such as JNK, PI3K/AKT/mTOR, and Ras/Raf/ERK signaling. These interactions suggest that U0126 may have broader implications in cellular signaling networks than initially understood . Furthermore, studies have indicated that U0126 can modulate apoptosis and cell migration through its effects on various molecular targets like p53 and matrix metalloproteinases .
U0126 belongs to a class of compounds known as MAP kinase inhibitors. Similar compounds include:
Compound Name | Target Kinase | IC50 (μM) | Unique Features |
---|---|---|---|
PD98059 | MEK1 | 0.01 | Selective for MEK1; less effective on MEK2 |
Trametinib | MEK1/2 | 0.005 | Approved for clinical use; more selective |
Sorafenib | RAF/VEGFR | 0.001 | Multi-target inhibitor with broader applications |
Selumetinib | MEK1/2 | 0.01 | Used in clinical trials for various cancers |
U0126's uniqueness lies in its specific non-competitive inhibition mechanism against both MEK1 and MEK2 while maintaining minimal effects on other kinases like PKC or JNK . This selectivity makes it particularly valuable for dissecting the roles of the MAPK pathway in cellular processes.
U0126 possesses the molecular formula C₁₈H₁₆N₆S₂ with a molecular weight of 380.5 grams per mole [1] [2] [3]. The compound features a complex butadiene backbone containing two nitrile groups and amino functionalities that contribute to its distinctive chemical and biological properties [1] [5]. The structure incorporates two 2-aminophenylthio substituents that play crucial roles in its binding interactions and biological activity [2] [3].
U0126 exhibits stereochemical complexity through the presence of multiple double bonds, resulting in three possible geometric isomers: Z,Z-isomer, Z,E-isomer, and E,E-isomer [4]. The geometric isomerism arises from the restricted rotation around the double bonds in the butadiene core structure, where substituents can adopt different spatial arrangements [4]. These isomeric configurations follow the E-Z notation system established by the International Union of Pure and Applied Chemistry (IUPAC), where E (entgegen) indicates substituents on opposite sides of a double bond, and Z (zusammen) indicates substituents on the same side [6].
The Z,Z-isomer represents the configuration where both sets of higher priority substituents are positioned on the same side of their respective double bonds [4] [6]. Conversely, the E,E-isomer has both sets of higher priority substituents on opposite sides of their respective double bonds [4] [6]. The Z,E-isomer displays a mixed configuration with one Z and one E arrangement [4] [6]. These different isomeric forms can exhibit varying thermodynamic stabilities and potentially different biological activities, though the Z,Z-isomer appears to be the predominant form in most commercial preparations [4].
U0126 contains several distinct functional groups that contribute to its chemical reactivity and biological activity [1] [2] [3]. The compound features two cyano groups (-CN) positioned at the 2 and 3 positions of the butadiene backbone, which serve as electron-withdrawing groups and contribute to the compound's electrophilic character [1] [5]. The presence of amino groups (-NH₂) at the 1 and 4 positions provides nucleophilic sites and potential hydrogen bonding capabilities [1] [2] [3].
The 2-aminophenylthio substituents represent the most complex functional groups within the molecule [2] [3]. These moieties contain sulfur atoms that serve as linking elements between the central butadiene core and the peripheral aminophenyl rings [1] [2] [3]. The sulfur atoms function as soft nucleophiles and can participate in various chemical interactions, including coordination with metal centers and formation of sulfur-containing intermediates during metabolic processes [7].
The aromatic amine functionalities within the 2-aminophenyl groups provide additional reactive centers that can undergo electrophilic aromatic substitution reactions [2] [3]. These amino groups can also participate in hydrogen bonding interactions, which are crucial for the compound's binding affinity to target proteins [8].
U0126 demonstrates distinct solubility patterns that significantly influence its practical applications in research settings [2] [3] [9]. The compound exhibits poor solubility in aqueous solutions and ethanol, with limited water solubility restricting its direct application in aqueous biological systems [9]. However, U0126 shows excellent solubility in dimethyl sulfoxide (DMSO), achieving concentrations up to 35 milligrams per milliliter (approximately 26.3 millimolar) in this organic solvent [2] [3] [10].
The compound displays remarkable stability characteristics, particularly in its crystalline form [4] [5]. U0126 can maintain its crystalline state stability for extended periods, even decades, when stored under appropriate conditions [4]. The recommended storage conditions involve maintaining the compound at -20°C in a dark environment to prevent photodegradation and thermal decomposition [11] [5]. When dissolved in DMSO, the resulting solutions remain stable for up to three months at -20°C, making them suitable for long-term experimental applications [2] [10].
The melting point of U0126 has been reported as approximately 154°C, at which temperature the compound undergoes decomposition rather than clean melting [9] [11]. This thermal behavior indicates the presence of thermally labile functional groups that begin to degrade at elevated temperatures [9].
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about U0126, revealing characteristic chemical shifts for the various functional groups within the molecule [12] [7]. The aromatic protons from the aminophenyl rings typically appear in the downfield region of the ¹H NMR spectrum, while the amino protons exhibit variable chemical shifts depending on the solvent system and concentration [7].
Mass spectrometry analysis of U0126 yields a molecular ion peak at m/z 380, consistent with its molecular formula [7]. The fragmentation pattern in mass spectrometry reveals characteristic losses corresponding to the aminophenyl groups and nitrile functionalities [7]. Under certain analytical conditions, U0126 can undergo oxidation reactions that produce fluorescent products, which can be detected through fluorescence spectroscopy [7] [13].
Infrared spectroscopy reveals characteristic absorption bands corresponding to the nitrile stretching vibrations (typically around 2200-2260 cm⁻¹), amino group stretching and bending modes, and aromatic carbon-carbon stretching vibrations [7]. These spectroscopic features provide valuable fingerprint information for compound identification and purity assessment [7].
The original synthesis of U0126 was pioneered by W.J. Middleton in the late 1950s, representing one of the early examples of systematic development of mitogen-activated protein kinase kinase inhibitors [4]. Middleton's synthetic approach involved a multi-step process that established the fundamental methodology for constructing the complex butadiene framework with its associated functional groups [4]. The original synthetic route demonstrated remarkable foresight in molecular design, considering that the biological target (mitogen-activated protein kinase kinase) was not yet well-characterized at the time of the compound's initial synthesis [4].
The synthesis methodology developed by Middleton involved the construction of the central butadiene core through carefully orchestrated reactions that maintained the integrity of the multiple functional groups [4]. The approach required precise control of reaction conditions to achieve the desired geometric configuration and prevent unwanted side reactions [4]. The original synthetic protocol established the foundation for subsequent modifications and improvements in the preparation of U0126 and related compounds .
Modern synthetic approaches to U0126 have benefited from advances in organic synthesis methodology and improved understanding of the compound's structure-activity relationships [15]. Contemporary methods often employ phenylmalonitrile dianion chemistry as a key strategic element, allowing for rapid construction of analogs and derivatives [16]. These newer approaches typically offer improved yields, better scalability, and enhanced reproducibility compared to the original Middleton synthesis [15].
Current synthetic strategies frequently utilize convergent approaches that allow for the independent preparation of key building blocks, which are subsequently combined in the final stages of synthesis [15]. This methodology provides greater flexibility for structural modifications and enables the systematic exploration of structure-activity relationships [15]. Advanced synthetic techniques, including continuous flow chemistry and microwave-assisted synthesis, have been applied to improve the efficiency and environmental impact of U0126 production [15].
Contemporary syntheses also benefit from improved analytical techniques for monitoring reaction progress and product purity [15]. High-resolution mass spectrometry, two-dimensional NMR spectroscopy, and sophisticated chromatographic methods enable better characterization of synthetic intermediates and final products [15].
SH053 represents a notable structural analog of U0126 that has been developed as part of systematic efforts to optimize mitogen-activated protein kinase kinase inhibitory activity [16]. This compound shares the core structural framework of U0126 but incorporates specific modifications designed to enhance potency and selectivity [16]. SH053 demonstrates an IC₅₀ value of 140 nanomolar against mitogen-activated protein kinase kinase, indicating substantial biological activity [16].
The development of SH053 and related compounds has been facilitated by the application of phenylmalonitrile dianion chemistry, which enables the rapid synthesis of numerous analogs with systematic structural variations [16]. This synthetic approach has allowed researchers to explore a wide range of structural modifications while maintaining the essential pharmacophoric elements required for biological activity [16].
Related compounds in this series include various substituted derivatives that explore different substitution patterns on the aromatic rings, modifications to the central butadiene core, and alterations in the linking groups between structural elements [16]. These compounds provide valuable insights into the molecular requirements for mitogen-activated protein kinase kinase inhibition and serve as tools for dissecting the mechanistic aspects of enzyme inhibition [16].
Structure-activity relationship studies of U0126 and its analogs have revealed critical molecular features that determine biological activity and selectivity [17] [18] [8]. The butadiene core structure appears to be essential for activity, with modifications to this central framework generally resulting in reduced potency [8]. The cyano groups contribute significantly to binding affinity, likely through their electron-withdrawing effects that modulate the electronic properties of the molecule [8].
The 2-aminophenylthio substituents play crucial roles in determining both potency and selectivity [8]. The amino groups on the phenyl rings can form hydrogen bonds with target amino acid residues in the enzyme active site, while the sulfur atoms provide additional interaction points [8]. Modifications to these substituents, including changes in substitution patterns and replacement with alternative functional groups, have been systematically explored to optimize biological properties [18].
The geometric configuration of the double bonds significantly influences biological activity, with different isomers potentially exhibiting different binding affinities and selectivities [4]. The Z,Z-isomer generally demonstrates the highest activity, though the other geometric isomers may offer advantages in terms of stability or off-target effects [4].
Quantitative structure-activity relationship analyses have identified specific molecular descriptors that correlate with biological activity [17] [18]. These include electronic parameters such as frontier molecular orbital energies, steric descriptors related to molecular volume and surface area, and lipophilicity measures that influence membrane permeability and protein binding [17] [18]. Such analyses provide valuable guidance for the design of next-generation mitogen-activated protein kinase kinase inhibitors with improved therapeutic properties [17] [18].
U0126 exerts its primary biological activity through direct, selective inhibition of mitogen-activated protein kinase kinases 1 and 2 (MEK1 and MEK2) [1] [2]. The compound demonstrates remarkable selectivity for these dual specificity kinases, forming the foundation of its widespread use as a research tool in MEK/ERK signaling pathway studies [3] [4].
The molecular interactions between U0126 and MEK kinases involve specific binding to both the active and inactive forms of the enzymes, distinguishing it from other MEK inhibitors such as PD98059, which only inhibits MEK activation [5]. Comparative binding studies demonstrate that U0126 and PD98059 bind to MEK in a mutually exclusive fashion, strongly suggesting they share a common or overlapping binding site on the enzyme [2] [6]. This competitive binding relationship provides crucial insights into the molecular basis of U0126's inhibitory mechanism.
Structural analysis reveals that U0126 is an aryl sulfide derivative with the chemical formula C18H16N6S2, featuring a butadiene backbone with two nitrile groups and two 2-aminophenylthio substituents [7]. The compound's molecular architecture enables specific recognition and binding to the MEK kinase domain, with the 2-aminophenyl groups likely participating in key interactions with amino acid residues within the enzyme's active site region.
Quantitative binding studies demonstrate that U0126 exhibits approximately 100-fold higher affinity for the constitutively active deltaN3-S218E/S222D MEK mutant compared to PD98059 [2]. However, both compounds show significantly diminished affinity for wild-type MEK isolated from stimulated cells compared to the mutant enzyme, suggesting that subtle conformational differences between activated MEK forms influence inhibitor binding affinity [2].
U0126 functions as a noncompetitive inhibitor with respect to both MEK substrates, adenosine triphosphate (ATP) and extracellular signal-regulated kinase (ERK) [2] [8] [9]. This noncompetitive mechanism distinguishes U0126 from ATP-competitive inhibitors and provides important mechanistic insights into its mode of action.
Kinetic analysis demonstrates that U0126 inhibition is independent of ATP concentration, indicating that the compound does not compete with ATP for binding to the kinase active site [2]. Similarly, the inhibition remains noncompetitive with respect to ERK, the downstream substrate of MEK kinases [2] [8]. This noncompetitive inhibition pattern suggests that U0126 binds to an allosteric site distinct from both the ATP-binding pocket and the ERK recognition site.
The noncompetitive nature of U0126 inhibition provides several mechanistic advantages, including maintained potency across varying ATP concentrations and insensitivity to cellular energy charge fluctuations [2]. This characteristic contributes to the compound's effectiveness as a research tool, as its inhibitory potency remains consistent under diverse experimental conditions.
Steady-state kinetic analysis reveals that U0126 alters both the maximum velocity (Vmax) and apparent Michaelis constant (Km) values for MEK-catalyzed phosphorylation reactions, consistent with noncompetitive inhibition mechanisms [2]. The compound appears to induce conformational changes in the MEK enzyme that reduce catalytic efficiency without preventing substrate binding.
Comprehensive pharmacological characterization has established precise inhibitory constant values for U0126 against MEK1 and MEK2 kinases. Multiple independent studies consistently report IC50 values of 72 nanomolar for MEK1 and 58 nanomolar for MEK2 [1] [10] [11] [8], demonstrating both high potency and slight selectivity for MEK2 over MEK1.
Study Source | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Method |
---|---|---|---|
Favata et al. (1998) | 72 | 58 | In vitro enzymatic assay |
Tocris/RnD Systems | 70 | 60 | In vitro |
Sigma-Aldrich | 72 | 58 | In vitro |
TargetMol | 70 | 60 | In vitro |
The slight preference for MEK2 inhibition (IC50 = 58 nM vs 72 nM for MEK1) represents approximately 1.2-fold selectivity, indicating that U0126 can be considered essentially equipotent against both MEK isoforms [1] [8]. This dual inhibition profile makes U0126 particularly valuable for studies examining combined MEK1/MEK2 signaling functions.
Comparison with other MEK inhibitors reveals U0126's superior potency, with approximately 100-fold higher affinity for MEK compared to PD98059 [2]. This enhanced potency translates to lower required concentrations for effective MEK inhibition in cellular systems, reducing potential off-target effects and improving experimental specificity.
The inhibitory constants demonstrate remarkable consistency across different experimental systems and laboratories, supporting the reliability and reproducibility of U0126's pharmacological profile [10] [11] [8]. The nanomolar potency range places U0126 among the most potent MEK inhibitors available for research applications.
Beyond its established role as a MEK inhibitor, U0126 exhibits significant antioxidant properties through direct reactive oxygen species (ROS) scavenging mechanisms [12] [13] [14]. This antioxidant activity represents a MEK-independent function that has important implications for interpreting experimental results and understanding the compound's protective effects in cellular systems.
Direct measurement of cellular ROS levels using dichlorodihydrofluorescein diacetate (DCHFDA) demonstrates that U0126 significantly reduces intracellular ROS concentrations in PC12 cells exposed to hydrogen peroxide [15]. The ROS reduction occurs at both acute (10 minutes) and sustained (2 hours) time points, indicating rapid and persistent antioxidant activity [15]. This contrasts sharply with other MEK inhibitors such as trametinib, which actually increases cellular ROS levels rather than providing protection [15].
The ROS scavenging mechanism appears to be a direct chemical property of U0126 rather than an indirect effect mediated through enzyme inhibition [12] [13]. Several other structurally unrelated MEK inhibitors, including PD98059, CI1040, PD318088, and pimasertib, fail to demonstrate similar antioxidant properties, confirming that ROS scavenging is independent of MEK inhibition [12] [13].
Cellular protection studies demonstrate that U0126 effectively shields PC12 cells against multiple oxidative stress inducers, including hydrogen peroxide, glucose/glucose oxidase, and blue light exposure [12] [15]. The compound reduces cell death rates from approximately 40% to less than 10% in hydrogen peroxide-treated cultures, with an estimated protective IC50 of approximately 100 nanomolar [12]. This protective concentration range overlaps with the MEK inhibitory concentrations, potentially confounding interpretation of MEK-dependent protective effects.
The antioxidant activity of U0124, a structural analog of U0126, provides additional mechanistic insights [12] [15]. U0124 demonstrates moderate ROS scavenging activity and limited cellular protection compared to U0126, suggesting that specific structural features within the U0126 molecule contribute to its enhanced antioxidant properties [12].
MEK Inhibitor | Antioxidant Activity | Cell Protection |
---|---|---|
U0126 | Strong ROS scavenging | Protects against oxidative stress |
PD98059 | No antioxidant activity | No protection |
Trametinib | Increases ROS levels | Enhances cell death |
U0124 (analog) | Moderate ROS scavenging | Limited protection |
The antioxidant properties of U0126 stem from its ability to participate in direct chemical reactions with various oxidative species, particularly in the presence of catalytic metal ions [12] [16]. While U0126 does not react directly with hydrogen peroxide under simple aqueous conditions, the presence of transition metals dramatically alters its reactivity profile [12] [16].
In the presence of iron(II) ions and hydrogen peroxide, U0126 undergoes rapid chemical transformation through Fenton reaction chemistry [12] [16]. When U0126 is mixed with hydrogen peroxide in the presence of Fe2+ (using stoichiometric ratios of 1:10:0.05 for U0126:H2O2:iron(II) sulfate), the initially colorless solution rapidly turns yellow, and orange precipitates appear within 2 minutes [12]. This dramatic color change indicates fast chemical reaction kinetics and formation of oxidized U0126 products [12].
Nuclear magnetic resonance (NMR) spectroscopy of the reaction mixture reveals significant changes in the aromatic proton chemical shifts, with peaks moving downfield, indicating a more electron-withdrawing environment around the aromatic rings [12]. This shift pattern suggests oxidative modification of the 2-aminophenyl groups or the central butadiene system [12]. The reaction mixture exhibits high paramagnetism, consistent with the presence of radical intermediates or iron-containing products [12].
Horseradish peroxidase provides an alternative enzymatic system for studying U0126 oxidation reactions [12] [16]. When U0126 is mixed with hydrogen peroxide in the presence of horseradish peroxidase, the reaction mixture immediately changes to orange-red color, and precipitates form within seconds before the entire solution turns brown [12]. This rapid color development demonstrates that biological peroxidase systems can efficiently oxidize U0126 [12].
Control experiments confirm the specificity of these reactions [12]. Mixing U0126 with Fe2+ in the absence of hydrogen peroxide produces much slower or negligible reaction, while mixing hydrogen peroxide with Fe2+ without U0126 shows minimal color change [12]. Similarly, horseradish peroxidase alone in the absence of hydrogen peroxide demonstrates much slower reaction kinetics, confirming that both peroxide and enzyme are required for efficient U0126 oxidation [12].